2-Butanone, 4-(1,2-dimethyl-1H-indol-3-yl)-
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Overview
Description
2-Butanone, 4-(1,2-dimethyl-1H-indol-3-yl)- is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(1,2-dimethyl-1H-indol-3-yl)- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is obtained in good yield .
Industrial Production Methods
Industrial production methods for indole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(1,2-dimethyl-1H-indol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and reduced forms of the original compound .
Scientific Research Applications
2-Butanone, 4-(1,2-dimethyl-1H-indol-3-yl)- has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(1,2-dimethyl-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Indol-3-yl)butan-2-one
- 3-(3-Oxobutyl)-1H-indole
- 1-(3-Indolyl)-3-butanone
Uniqueness
2-Butanone, 4-(1,2-dimethyl-1H-indol-3-yl)- is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
61936-74-1 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(1,2-dimethylindol-3-yl)butan-2-one |
InChI |
InChI=1S/C14H17NO/c1-10(16)8-9-12-11(2)15(3)14-7-5-4-6-13(12)14/h4-7H,8-9H2,1-3H3 |
InChI Key |
ZEISIUHQYOXYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CCC(=O)C |
Origin of Product |
United States |
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